Product packaging for 6-Methylpyridine-2-ethanol(Cat. No.:CAS No. 934-78-1)

6-Methylpyridine-2-ethanol

Cat. No.: B1595513
CAS No.: 934-78-1
M. Wt: 137.18 g/mol
InChI Key: QJHOHDKABVJMEC-UHFFFAOYSA-N
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Description

6-Methylpyridine-2-ethanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B1595513 6-Methylpyridine-2-ethanol CAS No. 934-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-methylpyridin-2-yl)ethanol
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InChI

InChI=1S/C8H11NO/c1-7-3-2-4-8(9-7)5-6-10/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QJHOHDKABVJMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
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DSSTOX Substance ID

DTXSID40239418
Record name 6-Methylpyridine-2-ethanol
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Molecular Weight

137.18 g/mol
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CAS No.

934-78-1
Record name 6-Methyl-2-pyridineethanol
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Record name 6-Methylpyridine-2-ethanol
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Record name 6-Methylpyridine-2-ethanol
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6 Methylpyridine 2 Ethanol: a Comprehensive Academic Research Landscape

Foundational Context within Pyridine (B92270) Chemistry

6-Methylpyridine-2-ethanol, as its name suggests, is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. researchgate.net Pyridine's structure is analogous to benzene, with one methine group (=CH-) replaced by a nitrogen atom. researchgate.netjocpr.com This substitution introduces a lone pair of electrons on the nitrogen atom, rendering the molecule basic and influencing its reactivity. The pyridine ring is a common motif in many important biological molecules, including niacin and pyridoxal (B1214274) (forms of vitamin B3 and B6, respectively). jocpr.com

The subject compound, this compound, belongs to a class of molecules known as pyridine alcohols. The presence of both a pyridine ring and a hydroxyl group (-OH) on the ethyl substituent gives the molecule a dual character. The pyridine ring provides a site for reactions typical of aromatic heterocycles, while the alcohol functionality allows for reactions such as esterification and oxidation.

The position of the substituents on the pyridine ring is crucial to the compound's properties. In this compound, the methyl group is at the 6-position and the ethanol (B145695) group is at the 2-position. This specific arrangement, particularly the methyl group adjacent to the nitrogen atom, can create steric hindrance, which may influence the accessibility of the nitrogen's lone pair to incoming reagents. wikipedia.orgchemicalbook.com

The broader family of methyl-substituted pyridines are known as picolines (monomethylpyridines) and lutidines (dimethylpyridines). wikipedia.orgwikipedia.org These compounds are important industrial chemicals and serve as precursors for the synthesis of a wide range of products, including pharmaceuticals and agrochemicals. marketresearch.comnih.gov The study of this compound is thus situated within the extensive research on these fundamental pyridine derivatives.

Historical Trajectories in Related Chemical Entity Investigations

The investigation of pyridine and its derivatives has a rich history dating back to the 19th century. In 1849, Scottish chemist Thomas Anderson first isolated pyridine from bone oil. A few years earlier, in 1846, he had isolated picoline, the simplest methylpyridine. researchgate.net The name "picoline" was derived from the Latin words pix (tar) and oleum (B3057394) (oil), reflecting its source in coal tar oil. wikipedia.org

The structural elucidation of pyridine was a significant milestone. In 1869, Wilhelm Körner, and independently James Dewar in 1871, proposed that pyridine's structure was analogous to benzene, with a nitrogen atom replacing a CH group. researchgate.net This hypothesis was later confirmed through various chemical transformations. For instance, the oxidation of different picoline isomers to their corresponding carboxylic acids, followed by decarboxylation to yield pyridine, provided strong evidence for the methylpyridine structures. wikipedia.org

The development of synthetic methods for pyridines was another critical advancement. In 1876, William Ramsay accomplished the first synthesis of a heteroaromatic compound by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron tube to produce pyridine. researchgate.net A particularly influential method, the Hantzsch pyridine synthesis, was developed by Arthur Rudolf Hantzsch in 1881 and remains a foundational technique in heterocyclic chemistry.

Research into more complex pyridine derivatives, such as pyridine alcohols, gained momentum as the field of organic synthesis matured. The synthesis of pyridine-ethanol derivatives, for example, can be achieved through various routes, including the reaction of a methylpyridine with an aldehyde. google.com The study of substituted pyridine ethanols is driven by their potential as building blocks for more complex molecules with specific biological or material properties. acs.org For instance, derivatives of pyridine-2-ethanol have been investigated for their potential pharmacological activities. researchgate.net

The investigation of lutidines, or dimethylpyridines, also has historical roots with Thomas Anderson, who named them in 1851. wikipedia.org The various isomers of lutidine exhibit distinct properties based on the positions of the two methyl groups. wikipedia.orgwikipedia.org This understanding of how substituent patterns on the pyridine ring influence reactivity and physical properties is fundamental to the targeted design and synthesis of compounds like this compound. solubilityofthings.com

Interactive Data Table: Physicochemical Properties of Related Pyridine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)pKa (of conjugate acid)
PyridineC₅H₅N79.10115-425.25
2-PicolineC₆H₇N93.13129-66.75.97
2,6-LutidineC₇H₉N107.15144-5.86.72 wikipedia.org
2-PyridineethanolC₇H₉NO123.15190 @ 200 mmHg nih.gov-7.8 nih.gov5.31 nih.gov
This compound C₈H₁₁NO137.18Not ReportedNot ReportedNot Reported

Advanced Synthetic Methodologies and Chemical Transformations of 6 Methylpyridine 2 Ethanol

Precision Synthesis Routes and Reaction Mechanisms

The synthesis of 6-Methylpyridine-2-ethanol can be approached through various methodologies, each offering distinct advantages in terms of yield, purity, and scalability. Key strategies include the esterification of carboxylic acid derivatives and the use of acyl chloride intermediates.

Fischer Esterification of Pyridine-2-carboxylic Acid Derivatives

A primary and well-established method for synthesizing the precursor to this compound, ethyl 6-methylpyridine-2-carboxylate, is the Fischer esterification of 6-methylpyridine-2-carboxylic acid. This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH), under reflux conditions. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is used, which also serves as the solvent. masterorganicchemistry.commasterorganicchemistry.com

The mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by the alcohol: An ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

Subsequent reduction of the resulting ethyl 6-methylpyridine-2-carboxylate with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), yields this compound.

Table 1: Fischer Esterification of 6-Methylpyridine-2-carboxylic Acid
ParameterConditionReference
Starting Material 6-Methylpyridine-2-carboxylic acid chemicalbook.com
Reagent Ethanol (excess) chemicalbook.com
Catalyst Concentrated Sulfuric Acid chemicalbook.com
Temperature Reflux (78-85°C) chemicalbook.com
Reaction Time 8-22 hours chemicalbook.com
Typical Yield 65-78% chemicalbook.com

Acyl Chloride Intermediate-Based Synthetic Strategies

An alternative and often more reactive approach involves the conversion of the carboxylic acid to an acyl chloride, which is then reacted with an alcohol. chemguide.co.uklibretexts.org 6-Methylpyridine-2-carboxylic acid can be converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This transformation proceeds via a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. libretexts.org

The resulting 6-methylpyridine-2-carbonyl chloride is a highly reactive electrophile. It readily reacts with ethanol in a nucleophilic addition-elimination reaction to form the ethyl ester. chemguide.co.uklibretexts.org This reaction is typically very fast and exothermic. chemguide.co.uk Pyridine (B92270) is often added to the reaction mixture to act as a proton scavenger, neutralizing the HCl gas produced during the reaction. libretexts.orglibretexts.org The subsequent reduction of the ester to this compound follows the same procedure as described in the previous section.

Continuous Flow Reactor Systems for Optimized Synthesis

Modern synthetic chemistry is increasingly adopting continuous flow technologies to enhance safety, efficiency, and scalability. organic-chemistry.orgsci-hub.se The synthesis of pyridine derivatives, including precursors to this compound, can benefit significantly from this approach. organic-chemistry.orgthieme-connect.de Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities with shorter reaction times compared to traditional batch processes. organic-chemistry.org

For instance, the esterification step can be performed in a heated microreactor where the carboxylic acid, alcohol, and catalyst are continuously mixed and reacted. This method can significantly reduce reaction times and improve heat transfer, minimizing the formation of byproducts. sci-hub.se Similarly, reactions involving hazardous intermediates like acyl chlorides are safer to conduct in a closed-loop flow system. The use of continuous flow systems has been reported for the synthesis of various pyridine derivatives, demonstrating improved yields and sustainability. sci-hub.sethieme-connect.de A study on the N-oxidation of pyridine derivatives using a packed-bed microreactor with a TS-1/H₂O₂ system showed yields up to 99% and high stability over extended operational periods. organic-chemistry.org

Derivatization Reactions and Functional Group Interconversions

This compound possesses two primary sites for chemical modification: the hydroxyl group and the pyridine ring. These sites allow for a range of derivatization reactions and functional group interconversions.

Selective Oxidation Pathways and Product Profiles

The primary alcohol group of this compound can be selectively oxidized to either the corresponding aldehyde (6-methylpyridine-2-carbaldehyde) or the carboxylic acid (6-methylpyridine-2-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents such as manganese dioxide (MnO₂) are effective for the selective oxidation of primary alcohols to aldehydes. researchgate.net This method is advantageous as it is performed under mild conditions and often results in high yields of the aldehyde product. researchgate.net Other reagents like tetra-n-butylammonium per-ruthenate can also be used for this transformation. researchgate.net

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will typically oxidize the primary alcohol all the way to the carboxylic acid. The choice of solvent and temperature can also influence the product profile. For example, the oxidation of related pyridine derivatives has been achieved using hydrogen peroxide in the presence of a catalyst. google.com

Table 2: Oxidation Products of this compound
Oxidizing AgentProductReference
Manganese Dioxide (MnO₂)6-Methylpyridine-2-carbaldehyde researchgate.net
Potassium Permanganate (KMnO₄)6-Methylpyridine-2-carboxylic acid
Chromium Trioxide (CrO₃)6-Methylpyridine-2-carboxylic acid

Reduction Methodologies and Regioselectivity Studies

While this compound is itself a product of reduction, the pyridine ring can undergo further reduction under specific conditions. Catalytic hydrogenation using catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) can reduce the pyridine ring to a piperidine (B6355638) ring. The conditions for this reduction, such as hydrogen pressure and temperature, need to be carefully controlled to achieve the desired regioselectivity and avoid over-reduction.

The methyl group on the pyridine ring can influence the regioselectivity of certain reactions. For instance, in reactions involving metal-catalyzed C-H activation, the position of the methyl group can direct the functionalization to a specific position on the pyridine ring. Studies on related pyridine systems have shown that the steric and electronic effects of substituents play a crucial role in determining the outcome of such transformations.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Nucleus

The reactivity of the pyridine ring in this compound towards substitution reactions is dictated by the electron-withdrawing nature of the nitrogen atom. This intrinsic property renders the aromatic system electron-deficient, which in turn governs the feasibility and regioselectivity of both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution:

Generally, the pyridine ring is resistant to electrophilic aromatic substitution (SEAr) due to the deactivating effect of the heteroatom, which lowers the electron density of the ring carbons. vulcanchem.comcymitquimica.comprepchem.comuni-regensburg.de Any electrophilic attack requires vigorous reaction conditions and tends to occur at the 3- and 5-positions, which are comparatively less electron-deficient than the 2-, 4-, and 6-positions. cymitquimica.comuni-regensburg.de

A common strategy to enhance the reactivity of pyridines towards electrophiles is through the formation of the corresponding pyridine N-oxide. prepchem.com The N-oxide group is electron-donating through resonance, thereby activating the ring for electrophilic attack, particularly at the 4-position. Subsequent deoxygenation can restore the pyridine ring. While this is a general principle, specific examples of electrophilic substitution on this compound are not extensively documented in the literature.

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to the nitrogen atom (C2, C4, and C6). vulcanchem.comcymitquimica.comprepchem.com For this compound, the C6 position is already substituted. Therefore, nucleophilic attack would be directed to the C2 and C4 positions.

A significant advancement in the functionalization of pyridine derivatives involves a tandem C-H fluorination and SNAr sequence. This method has been successfully applied to derivatives of 2-pyridineethanol to synthesize compounds like 6-(methylamino)-2-pyridineethanol, a precursor for the integrin inhibitor SB-273005. acs.orggoogle.com In this process, the pyridine ring is first activated by fluorination, installing a good leaving group. Subsequent reaction with a nucleophile proceeds under milder conditions than typically required for SNAr on less activated rings.

A plausible synthetic pathway for the nucleophilic substitution on a derivative of this compound is outlined below. The initial step would involve the protection of the alcohol functionality, followed by C-H activation/halogenation to introduce a leaving group, and finally, substitution with a nucleophile.

StepTransformationReagents and Conditions (Illustrative)Product
1Protection of alcoholAcetic anhydride, pyridine2-(6-methylpyridin-2-yl)ethyl acetate
2C-H FluorinationAgF₂, MeCN2-(2-fluoro-6-methylpyridin-2-yl)ethyl acetate
3Nucleophilic SubstitutionR₂NH, base, solvent2-(2-(dialkylamino)-6-methylpyridin-2-yl)ethyl acetate
4DeprotectionAcid or base hydrolysis2-(2-(dialkylamino)-6-methylpyridin-2-yl)ethanol

This sequence demonstrates a modern approach to achieving nucleophilic substitution on the pyridine nucleus of a this compound derivative, enabling the introduction of a variety of functional groups.

Strategic Utilization as a Chemical Precursor

The bifunctional nature of this compound, possessing both a pyridine ring and an ethanol side chain, makes it a valuable precursor in the synthesis of more elaborate molecules. Its two distinct reactive sites can be manipulated either independently or in concert to construct complex molecular frameworks.

The 6-methylpyridine scaffold is a common motif in many biologically active compounds and functional materials. nih.govsmolecule.combyjus.comresearchgate.net this compound serves as a key starting material or intermediate in the assembly of such complex structures.

One of the most notable applications is in the synthesis of pharmacologically relevant molecules. For instance, a derivative of 2-pyridineethanol is a known precursor to the integrin inhibitor SB-273005. acs.orggoogle.com The synthesis of the key intermediate, 6-(methylamino)-2-pyridineethanol, highlights the strategic use of the pyridine ethanol framework. acs.org

Furthermore, this compound and its close analog, 6-methylpyridine-2-methanol, have been employed as ligands in coordination chemistry to construct intricate supramolecular structures. The pyridine nitrogen and the hydroxyl group of the ethanol side chain act as a bidentate chelating system for transition metal ions. This has led to the formation of complex assemblies such as helicates and cubane-type clusters with interesting magnetic and optical properties. nih.gov

The table below summarizes the types of complex structures synthesized using 6-methyl-2-pyridyl alcohol ligands.

LigandMetal IonComplex Structure
6-methylpyridine-2-methanolCu(II)Hydrogen-bonded helicate [Cu₂(L)₂(L-H)₂X₂] (X = Cl, Br)
6-methylpyridine-2-methanolZn(II)1-D helical coordination polymer [Zn(L-H)X]∞ (X = Cl, Br)
6-methylpyridine-2-methanolNi(II)Cubane (B1203433) [Ni₄(L-H)₄Cl₂(OAc)₂(MeOH)₂]
(R)-1-(6-methylpyridin-2-yl)ethanolCu(II)Mononuclear complex Λ-[Cu(L)₂Cl]Cl

These examples underscore the role of this compound and its derivatives as versatile precursors, enabling access to a wide range of complex organic and organometallic molecules.

While many methods for synthesizing polyfunctional pyridines involve building the ring from acyclic precursors, acs.orgchemicalbook.comnih.govuoanbar.edu.iqresearchgate.net this compound can serve as a platform for introducing additional functional groups onto the pyridine ring, thereby creating more substituted systems.

The transformation of a simple substituted pyridine into a polyfunctional one often relies on the strategic activation of the pyridine ring followed by substitution reactions. As discussed in section 2.2.3, nucleophilic aromatic substitution provides a powerful tool for this purpose. The introduction of an amino group onto a derivative of 2-pyridineethanol to yield 6-(methylamino)-2-pyridineethanol is a prime example of elaborating a simple pyridine into a disubstituted one. acs.org

The general strategy involves converting a C-H bond at a position susceptible to nucleophilic attack (e.g., C2 or C4) into a C-leaving group bond. Subsequent reaction with a nucleophile introduces a new functional group. This approach allows for the sequential and controlled introduction of substituents, leading to polyfunctionally substituted pyridine systems.

The following table illustrates a hypothetical, yet plausible, sequence for the elaboration of this compound into a polyfunctionally substituted pyridine, based on established chemical principles.

Starting MaterialTransformationReagentProductFunctional Groups
This compoundHalogenationN-Bromosuccinimide4-Bromo-6-methylpyridine-2-ethanolMethyl, Ethanol, Bromo
4-Bromo-6-methylpyridine-2-ethanolSuzuki CouplingArylboronic acid, Pd catalyst4-Aryl-6-methylpyridine-2-ethanolMethyl, Ethanol, Aryl
4-Aryl-6-methylpyridine-2-ethanolOxidation of alcoholPCC2-(4-Aryl-6-methylpyridin-2-yl)acetaldehydeMethyl, Aldehyde, Aryl

This stepwise functionalization highlights the potential of this compound as a starting point for the synthesis of pyridines bearing multiple and diverse substituents, which are of significant interest in medicinal chemistry and materials science.

Coordination Chemistry and Supramolecular Assembly of 6 Methylpyridine 2 Ethanol Ligands

Ligand Design Principles and Metal Chelation Modes

The design of 6-Methylpyridine-2-ethanol incorporates a pyridine (B92270) ring for strong metal coordination and a flexible ethanol (B145695) arm that can participate in binding and hydrogen-bonding interactions. This combination of a rigid aromatic core and a flexible coordinating sidearm is a common strategy in the creation of ligands for metal-organic frameworks and coordination polymers. ossila.com The alcohol group can coordinate to a metal center in its neutral, protonated state or, more commonly, as a deprotonated alkoxide. This deprotonation creates a monoanionic ligand, (L-H)⁻, which significantly influences the charge balance and structure of the resulting metal complex. nih.govresearchgate.net

This compound and its closely related analogue, 6-methylpyridine-2-methanol, primarily function as bidentate ligands. savemyexams.comlibretexts.org They form a stable five-membered chelate ring by coordinating to a metal center through the pyridine nitrogen atom and the oxygen atom of the alcohol/alkoxide group (a κ²-N,O coordination mode). rsc.org

While the ligand itself possesses two donor atoms, the resulting alkoxide oxygen can act as a bridging atom between two or more metal centers. This is observed in the formation of polynuclear clusters like cubanes, where a single deprotonated ligand can bridge multiple metal ions. acs.orgnih.gov This bridging capability allows the simple bidentate ligand to be a component in the construction of large, multimetallic assemblies, but the fundamental coordination mode of each ligand unit remains bidentate.

Substituents on the pyridine ring and the ethanol backbone have a profound impact on the coordination properties and the resulting supramolecular structures.

Steric Effects : The methyl group at the 6-position of the pyridine ring introduces significant steric hindrance around the nitrogen donor atom. rsc.org This steric bulk can prevent the formation of highly saturated coordination spheres and direct the self-assembly process towards specific geometries. acs.org Further substitution on the ethanol arm, such as in (R)-1-(6-methylpyridin-2-yl)ethanol, adds another layer of steric constraint and introduces chirality. acs.orgnih.gov Research has shown that this increased steric hindrance can lead to different structural outcomes compared to the less hindered 6-methylpyridine-2-methanol. For instance, with CuCl₂, 6-methylpyridine-2-methanol forms a hydrogen-bonded helicate, whereas the more sterically demanding (R)-1-(6-methylpyridin-2-yl)ethanol yields a mononuclear complex. acs.orgnih.gov

Electronic Effects : The methyl group is an electron-donating group, which increases the electron density on the pyridine ring and enhances the basicity of the nitrogen donor atom. rsc.org This can strengthen the metal-ligand bond. The electronic properties of the ligand system are crucial for the stability and formation of the final self-assembled architecture.

Directed Self-Assembly of Metal-Organic Architectures

The true versatility of this compound-type ligands is demonstrated in their ability to form a remarkable variety of metal-organic architectures through directed self-assembly. The identity of the transition metal ion is a critical determinant of the final structure, with different ions favoring distinct coordination geometries and leading to products ranging from dinuclear helicates to tetranuclear boxes and one-dimensional polymers. acs.orgnih.govnih.gov

One of the most elegant structures formed by these ligands are dinuclear, double-stranded helicates. These complexes typically self-assemble from a mixture of the pyridine-alcohol ligand (L), a suitable metal salt (e.g., Co(II) or Cu(II)), and a base. researchgate.net The resulting structures often have the general formula [M₂(L)₂(L-H)₂X₂], where L-H represents the deprotonated ligand and X is an ancillary ligand like a halide. acs.orgresearchgate.net

In these helicates, two deprotonated ligands bridge the two metal centers. The structure is further stabilized by two neutral ligands, each coordinating to one metal center. A key feature of these assemblies is the presence of intramolecular hydrogen bonds between the hydroxyl group of the neutral ligand and the oxygen atom of the deprotonated, bridging alkoxide. These hydrogen bonds effectively link the two ligand strands, solidifying the double-helical structure. nih.govresearchgate.net The self-assembly process can be highly stereoselective; for example, using a racemic mixture of a chiral pyridine-alcohol ligand can result in a self-recognition process that exclusively forms homochiral helicates. researchgate.net

Under different conditions or with different metal ions, the same ligands can assemble into polynuclear cages, often referred to as "boxes," or into extended polymeric networks.

Metal-Containing Boxes (Cubanes) : Tetranuclear cubane-type clusters are a common structural motif formed with several first-row transition metals. In these [M₄(L-H)₄] cores, the metal ions and the alkoxide oxygen atoms of four deprotonated ligands occupy the vertices of a distorted cube. The reaction of 6-methylpyridine-2-methanol with various metal salts has yielded a family of such boxes. acs.orgnih.govnih.gov For example, a tetranuclear cubane (B1203433), [Co₄(1-H)₄Cl₄(H₂O)₃(CH₃OH)], was isolated from the reaction with CoCl₂ and a base. nih.gov Similarly, nickel salts produce cubanes like [Ni₄(1-H)₄Cl₄(MeOH)₄]. acs.orgnih.gov

Polymeric Networks : When anions with bridging potential, such as sulfate (B86663), are used, the assembly can be directed towards infinite polymeric networks. For example, the reaction of 6-methylpyridine-2-methanol with CoSO₄ produces a 1-D coordination polymer with the formula [Co(1)₂(SO₄)]∞. nih.gov In this structure, [Co(1)₂]²⁺ units, where the cobalt ion is chelated by two neutral ligands, are linked into chains by bridging sulfate anions. nih.gov

Beyond discrete molecules, this compound and its analogues are effective building blocks for one-dimensional (1-D) coordination polymers. researchgate.netmdpi.com These structures often form when the metal ion's coordination preference favors an extended, catenated arrangement.

The reaction of 6-methylpyridine-2-methanol with zinc halides provides a clear example. With ZnCl₂ and ZnBr₂, 1-D helical coordination polymers of the formula [Zn(1-H)Cl]∞ and [Zn(1-H)Br]∞ are formed. acs.orgnih.gov In these polymers, the deprotonated ligand, (1-H)⁻, acts as a bridging ligand, linking adjacent zinc centers. The repeating [Zn(μ-1-H)(μ-X)] units propagate into an infinite helical chain, demonstrating how a simple bidentate ligand can generate complex, chiral supramolecular polymers.

Table 1: Supramolecular Architectures from 6-Methylpyridine-2-methanol (1) and Metal Salts

Metal Salt Ligand Resulting Architecture Formula Reference(s)
CuCl₂ 1 Hydrogen-Bonded Helicate [Cu₂(1)₂(1-H)₂Cl₂] acs.org, nih.gov
CuBr₂ 1 Hydrogen-Bonded Helicate [Cu₂(1)₂(1-H)₂Br₂] acs.org, nih.gov
CoCl₂ 1 Tetranuclear Cubane [Co₄(1-H)₄Cl₄(H₂O)₃(CH₃OH)] nih.gov
Co(NO₃)₂ 1 Tetranuclear Double Cubane [Co₄(1-H)₆(NO₃)₂] nih.gov
CoSO₄ 1 1-D Coordination Polymer [Co(1)₂(SO₄)]∞ nih.gov
NiCl₂ 1 Tetranuclear Cubane [Ni₄(1-H)₄Cl₄(MeOH)₄] acs.org, nih.gov
MnCl₂ 1 Tetranuclear Cubane [Mn₄(1-H)₆Cl₄] acs.org, nih.gov
ZnCl₂ 1 1-D Helical Polymer [Zn(1-H)Cl]∞ acs.org, nih.gov
ZnBr₂ 1 1-D Helical Polymer [Zn(1-H)Br]∞ acs.org, nih.gov

Comprehensive Characterization of Metal Complexes

The ligand this compound and its close derivatives, such as 6-methylpyridine-2-methanol, are versatile building blocks in coordination chemistry. They typically act as bidentate ligands, coordinating to metal centers through the pyridine nitrogen atom and the oxygen atom of the alcohol group. The characterization of the resulting metal complexes is achieved through a combination of techniques including single-crystal X-ray diffraction, infrared (IR) and UV-Vis spectroscopy, and magnetic susceptibility measurements. These methods provide detailed insights into the molecular geometry, bonding, electronic structure, and magnetic properties of the complexes.

The interaction of this compound and its analogues with divalent first-row transition metals gives rise to a remarkable variety of structural motifs, which are highly dependent on the specific metal ion and the reaction conditions. The ability of the alcohol group to deprotonate and act as a bridging alkoxide ligand is a key factor in the formation of polynuclear structures.

Research into the coordination chemistry of the closely related ligand, 6-methylpyridine-2-methanol, reveals distinct structural outcomes based on the transition metal used. For instance, with Copper(II) , the reaction can yield hydrogen-bonded helicates like [Cu₂(L)₂(L-H)₂X₂] (where L = 6-methylpyridine-2-methanol, L-H is its deprotonated form, and X = Cl, Br). In the presence of a base, a dinuclear complex Cu₂(L)₂(L-H)₂₂ is formed. A related chiral ligand, (R)-1-(6-methylpyridin-2-yl)ethanol, forms a mononuclear complex Λ-[Cu(L)₂Cl]Cl with CuCl₂ and a hydrogen-bonded dimer Λ,Λ-[Cu₂(L)₃(L-H)Br₂]Br with CuBr₂.

Zinc(II) halides (ZnCl₂ and ZnBr₂) react with 6-methylpyridine-2-methanol to form one-dimensional helical coordination polymers with the formulas [Zn(L-H)Cl]∞ and [Zn(L-H)Br]∞, where the deprotonated ligand bridges the metal centers.

Nickel(II) and Manganese(II) , in contrast, favor the formation of cubane-type tetranuclear clusters. The reaction with NiCl₂ can produce [Ni₄(L-H)₄Cl₄(MeOH)₄], while a mixture of NiCl₂ and Ni(OAc)₂ yields [Ni₄(L-H)₄Cl₂(OAc)₂(MeOH)₂]. Similarly, MnCl₂ forms the known cubane cluster [Mn₄(L-H)₆Cl₄]. These structures are held together by bridging alkoxide oxygen atoms from the deprotonated ligands.

The characterization of these diverse complexes relies heavily on single-crystal X-ray diffraction to determine their solid-state structures. Spectroscopic methods and magnetic property measurements further elucidate their electronic and magnetic behaviors.

Table 1: Representative Complexes of First-Row Transition Metals with 6-Methylpyridine-2-alkanol Ligands

Metal IonLigandComplex FormulaStructural MotifReference
Cu(II)6-methylpyridine-2-methanol[Cu₂(L)₂(L-H)₂Cl₂]Hydrogen-bonded Helicate rsc.org
Cu(II)(R)-1-(6-methylpyridin-2-yl)ethanolΛ-[Cu(L)₂Cl]ClMononuclear rsc.org
Zn(II)6-methylpyridine-2-methanol[Zn(L-H)Cl]∞1-D Helical Polymer rsc.org
Ni(II)6-methylpyridine-2-methanol[Ni₄(L-H)₄Cl₄(MeOH)₄]Cubane Cluster rsc.org
Mn(II)6-methylpyridine-2-methanol[Mn₄(L-H)₆Cl₄]Cubane Cluster rsc.org
L represents the neutral ligand; L-H represents the deprotonated (alkoxide) form of the ligand.

The coordination chemistry of pyridyl-alcohol scaffolds extends beyond the first-row transition metals to other transition metals and lanthanides. The larger ionic radii and higher coordination numbers typical of lanthanide ions (Ln(III)) lead to different structural and stoichiometric outcomes compared to d-block metals.

Lanthanide complexes with pyridyl-alcohol and related ligands often exhibit high coordination numbers, typically ranging from 8 to 10. For example, lanthanide complexes with ligands derived from pyridine-2,6-dicarboxylic acid can form nine-coordinate structures. rsc.org Similarly, studies on N,N'-bis(2-pyridylmethyl)ethylenediamine-N,N'-diacetate (bped) show that lanthanides form nine-coordinate complexes of the type [Ln(bped)(H₂O)₃]⁺ in aqueous solution. acs.org

The synthesis of lanthanide complexes with Schiff base ligands derived from 6-methylpyridine precursors, such as p-hydroxybenzylidene-2-amino-6-methylpyridine, has been reported. mdpi.commdpi.com These studies indicate the formation of complexes with a general composition of LnL₂Cl₃, where the ligand acts in a tridentate fashion, resulting in six-coordinate lanthanide centers. mdpi.commdpi.com The use of methyl 2-pyridyl ketoxime, another related pyridyl ligand, in lanthanide chemistry has yielded dinuclear complexes like [Ln₂(O₂CMe)₄(NO₃)₂(mepaoH)₂], where the Ln(III) ions are nine-coordinate. mdpi.com

These complexes are often characterized by their luminescence properties, a hallmark of many lanthanide compounds, where the organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits at its characteristic wavelengths. scielo.org.co

A clear relationship exists between the identity of the metal ion and the resulting structure of the complex formed with 6-methylpyridine-2-alkanol ligands. This structure-reactivity trend highlights the influence of the metal's preferred coordination geometry, ionic radius, and Lewis acidity on the final supramolecular assembly.

As detailed in section 3.3.1, the coordination of 6-methylpyridine-2-methanol with divalent first-row transition metals demonstrates this principle effectively. While Cu(II) and Zn(II) form dinuclear helicates and 1D polymers, respectively, the smaller and harder Ni(II) and Mn(II) ions promote the formation of compact, tetranuclear cubane clusters. rsc.orgrsc.org This suggests that the intrinsic properties of the metal ion direct the self-assembly process towards specific, thermodynamically favored architectures.

Development of Advanced Ligand Systems from this compound Scaffolds

The this compound framework serves as a foundational scaffold for the development of more complex and functionally sophisticated ligand systems. By modifying the substituents on the pyridine ring or the ethanol backbone, new ligands with tailored electronic and steric properties can be designed for specific applications in coordination chemistry and catalysis.

Pincer ligands are tridentate molecules that bind to a metal center in a meridional fashion, often conferring high thermal stability and catalytic activity to the resulting complex. researchgate.netnih.gov The 2,6-disubstituted pyridine unit is a common and highly effective core for designing pincer ligands. researchgate.netmdpi.com

While this compound itself is a bidentate ligand, its 2,6-disubstituted pyridine core is directly analogous to those used in pincer ligand synthesis. For example, a new tridentate acyclic pincer ligand, 2,6-bis(tert-butylthiomethyl)pyridine (tbtmp), was synthesized and reacted with various transition metals, including Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). mdpi.com In these complexes, the tbtmp ligand coordinates meridionally through the central pyridine nitrogen and the two flanking sulfur atoms, forming five-coordinate, distorted pseudo-bipyramidal structures of the type [M(L)X₂]. mdpi.com This demonstrates how the 2,6-disubstituted pyridine scaffold, which is present in this compound, can be elaborated to create advanced, tridentate pincer systems for stabilizing metal centers.

The term "pyridonate" typically refers to the deprotonated form of a hydroxypyridine. rsc.orgrsc.org In the context of this compound, deprotonation of the ethanol group creates an anionic pyridyl-alkoxide ligand. This transformation is crucial as it enables the ligand to act as a bridging unit, facilitating the assembly of polynuclear metal clusters. rsc.orgrsc.org

As seen with first-row transition metals, the deprotonated form of 6-methylpyridine-2-methanol (L-H) is fundamental to the formation of various multinuclear architectures. rsc.org The alkoxide oxygen atom can bridge two or more metal centers. In the zinc complexes [Zn(L-H)Cl]∞, the alkoxide bridges create a 1D helical polymer. rsc.org In the nickel and manganese complexes, the alkoxide oxygen atoms are integral to the formation of the M₄O₄ cubane core of the tetranuclear clusters. rsc.org The combination of the pyridyl nitrogen donor and the bridging alkoxide oxygen donor makes these ligands highly effective for building complex polynuclear structures with interesting magnetic and catalytic properties. acs.org This versatility makes pyridonate and pyridyl-alkoxide platforms a subject of significant interest in the design of functional coordination compounds. rsc.orgrsc.org

Sophisticated Spectroscopic and Analytical Characterization of 6 Methylpyridine 2 Ethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 6-Methylpyridine-2-ethanol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of this compound would be expected to provide key insights into its structure. The spectrum would display distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration of the signal corresponds to the number of protons of that type. Furthermore, the splitting pattern (multiplicity) of the signals, arising from spin-spin coupling, reveals information about the neighboring protons.

For this compound, one would anticipate signals for the methyl group protons, the methylene protons of the ethanol (B145695) side chain, the methine proton of the ethanol side chain, and the aromatic protons on the pyridine (B92270) ring. The specific chemical shifts and coupling constants would allow for the precise assignment of each proton.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Pyridine-H37.55d7.7
Pyridine-H47.65t7.7
Pyridine-H57.10d7.7
CH (ethanol)4.95q6.5
CH₃ (methyl on ring)2.50s-
CH₃ (ethanol)1.45d6.5

Note: This data is predicted and has not been experimentally verified in the available literature.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a typical broadband decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a single peak. The chemical shifts of these peaks are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Pyridine-C2162.5
Pyridine-C6158.0
Pyridine-C4137.0
Pyridine-C3121.5
Pyridine-C5118.0
CH (ethanol)69.0
CH₃ (methyl on ring)24.0
CH₃ (ethanol)22.5

Note: This data is predicted and has not been experimentally verified in the available literature.

Advanced Two-Dimensional (2D) NMR Techniques

To further confirm the structural assignment of this compound and its derivatives, advanced two-dimensional (2D) NMR techniques are employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled, confirming the connectivity of the proton network within the molecule. For instance, it would show correlations between the methine and methyl protons of the ethanol side chain, and between adjacent aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between different functional groups, for example, connecting the ethanol side chain to the pyridine ring at the C2 position.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and probing the conformational aspects of molecules like this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present. The O-H stretching vibration of the alcohol group would appear as a broad band, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to characteristic absorptions in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the alcohol would be expected in the 1000-1200 cm⁻¹ range.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C, C=N stretch (pyridine ring)1400-1600
C-O stretch (alcohol)1000-1200

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is based on the inelastic scattering of monochromatic light. While polar bonds with a large change in dipole moment during vibration are strong in the IR spectrum, non-polar bonds with a large change in polarizability are strong in the Raman spectrum.

For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the pyridine ring, which often give rise to strong and sharp bands. The symmetric stretching vibrations of the C-C bonds in the ring would be prominent. The C-H and O-H stretching vibrations would also be observable.

Interactive Data Table: Expected Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹)
C-H stretch (aromatic)3050-3100
C-H stretch (aliphatic)2850-3000
Ring breathing mode (pyridine)~1000
C-C stretch (ring)1300-1600
C-O stretch1000-1200

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy provides critical insights into the molecular orbitals and electronic transitions within a molecule. Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for probing the electronic properties of this compound and its derivatives.

The UV-Vis spectrum of this compound is primarily governed by the electronic transitions within the 6-methylpyridine chromophore. The spectrum is expected to exhibit two main absorption bands characteristic of pyridine and its derivatives.

π → π* Transitions: An intense absorption band is anticipated in the range of 250–270 nm. This band corresponds to the π → π* electronic transition within the aromatic pyridine ring. The presence of the methyl and ethanol substituents can cause a slight bathochromic (red) shift compared to unsubstituted pyridine.

n → π* Transitions: A second, less intense band, corresponding to the n → π* transition, is expected at a longer wavelength, typically above 270 nm. This transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital of the ring. This band is sensitive to solvent polarity; in polar, protic solvents like ethanol, hydrogen bonding between the solvent and the pyridine nitrogen can lower the energy of the n-orbital, resulting in a hypsochromic (blue) shift. utoronto.ca

The specific absorption maxima (λmax) and molar absorptivity (ε) are influenced by the solvent environment, as summarized in the table below.

Expected Electronic TransitionTypical Wavelength Range (nm)Expected Molar Absorptivity (ε)Solvent Effects
π → π250 - 270High (~2000-5000 L mol⁻¹ cm⁻¹)Relatively minor shifts with solvent polarity.
n → π> 270Low (~<500 L mol⁻¹ cm⁻¹)Exhibits a hypsochromic (blue) shift in polar, protic solvents due to H-bonding. utoronto.ca

While this compound itself is not expected to be significantly fluorescent, its structural motifs are ideal for creating highly emissive derivatives, particularly through coordination with metal ions. The pyridine nitrogen and the hydroxyl group of the ethanol substituent can act as a bidentate chelating ligand, forming stable complexes with transition metals and lanthanides. rsc.org

The formation of such metal complexes can induce or enhance luminescence through several mechanisms:

Ligand-to-Metal Charge Transfer (LMCT): Coordination to a metal center can create new electronic states that facilitate radiative decay.

"Antenna Effect": In complexes with lanthanide ions (e.g., Tb³⁺, Eu³⁺), the organic ligand can absorb UV light efficiently and transfer the energy to the metal ion, which then emits light at its characteristic, sharp wavelengths. asianpubs.org

Structural Rigidity: Chelation to a metal ion increases the rigidity of the molecule, which reduces non-radiative decay pathways (e.g., vibrational relaxation) and thereby enhances fluorescence quantum yield. rsc.org

Derivatives of this compound, when complexed with suitable metals like Zn(II), Cd(II), or Tb(III), are predicted to form emissive materials. The photophysical properties of such a hypothetical emissive complex are outlined below.

PropertyPredicted Characteristics
Excitation Wavelength Typically corresponds to the ligand's π → π* absorption band (~260-300 nm).
Emission Wavelength Dependent on the nature of the complex; ligand-based fluorescence would result in a Stokes-shifted emission in the range of 350-450 nm. Lanthanide complexes would show sharp, characteristic emission lines. asianpubs.orgsemanticscholar.org
Quantum Yield Expected to be significantly higher than the free ligand, potentially ranging from moderate to high depending on the metal center and coordination environment.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition and elucidating the structure of this compound by analyzing its fragmentation patterns under ionization.

Both ESI and EI are valuable techniques for analyzing this compound (molar mass: 137.18 g/mol ).

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for determining the molecular weight with minimal fragmentation. In positive ion mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 138.1386 (calculated for C₈H₁₂NO⁺). This technique is crucial for confirming the molecular formula via an accurate mass measurement.

Electron Ionization (EI): EI is a higher-energy technique that induces extensive and reproducible fragmentation, providing a structural "fingerprint" of the molecule. The molecular ion peak (M⁺·) at m/z 137 is expected, though it may be of low intensity due to the molecule's propensity to fragment. libretexts.org The fragmentation pattern is dictated by the most stable resulting cations and neutral losses. chemguide.co.uk

Key fragmentation pathways anticipated in the EI spectrum include:

Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols. whitman.edumsu.edu Cleavage of the C-C bond adjacent to the oxygen atom results in the loss of a ·CH₂OH radical, leading to a stable pyridinium-type ion at m/z 106 . Alternatively, cleavage can lead to the formation of the [CH₂OH]⁺ ion at m/z 31 , which is a characteristic fragment for primary alcohols. whitman.edu

Loss of Water: Dehydration is a common fragmentation for alcohols, leading to an [M-H₂O]⁺· peak at m/z 119 . libretexts.org

Benzylic-type Cleavage: The bond between the pyridine ring and the ethanol side chain can cleave, generating a highly stable 6-methyl-2-pyridylmethyl cation (or a tropylium-like analogue) at m/z 106 .

Loss of Methyl Radical: Loss of the methyl group from the pyridine ring would produce an [M-CH₃]⁺ ion at m/z 122 .

The predicted major fragments in the EI mass spectrum are summarized in the following table.

Predicted m/zProposed Ion Structure / Neutral LossFragmentation Pathway
137[C₈H₁₁NO]⁺· (Molecular Ion)Ionization
122[M - CH₃]⁺Loss of methyl radical
119[M - H₂O]⁺·Dehydration
106[M - CH₂OH]⁺ or [C₇H₈N]⁺Alpha-cleavage / Benzylic
93[C₆H₇N]⁺· (Picoline ion)Cleavage of ethyl-alcohol bond
31[CH₂OH]⁺Alpha-cleavage

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that dictate the supramolecular assembly in the solid state.

While a specific crystal structure for this compound is not publicly available, its molecular structure strongly suggests the formation of robust hydrogen bonds that would govern its crystal packing. The primary interaction is expected to be an intermolecular O-H···N hydrogen bond .

This interaction involves the hydroxyl group of the ethanol substituent acting as a hydrogen bond donor and the lone pair of electrons on the pyridine nitrogen atom of an adjacent molecule acting as the acceptor. This type of hydrogen bond is a well-established and strong interaction in pyridine-alcohol systems.

Based on analogous structures, such as 6-Methylpyridin-2-amine which forms N-H···N bonded dimers researchgate.net, this compound is predicted to form a similar centrosymmetric dimer, creating a characteristic supramolecular synthon. These dimers could then further assemble into chains or sheets through weaker C-H···O or C-H···π interactions.

The table below lists the expected geometric parameters for the principal hydrogen bond, based on typical values for such interactions.

Interaction TypeDonor (D) - H ··· Acceptor (A)Predicted D···A Distance (Å)Predicted D-H···A Angle (°)Resulting Supramolecular Motif
Hydrogen BondO—H ··· N2.7 - 2.9160 - 180Centrosymmetric Dimer

Advanced Analytical Techniques for Chemical System Probing

The comprehensive characterization of this compound and its derivatives necessitates the use of sophisticated analytical techniques capable of providing detailed information on their purity, concentration, and electrochemical properties. Chromatographic and electrochemical methods are paramount in this regard, offering high-resolution separation and sensitive detection, as well as insights into the redox behavior of these compounds.

Chromatographic Separation Techniques (e.g., GC, LC)

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as reaction media or biological matrices. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful tools for this purpose, with the choice of technique often depending on the volatility and thermal stability of the analyte and its derivatives.

Gas Chromatography (GC):

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. helixchrom.com For the analysis of pyridine derivatives, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly employed. helixchrom.com Given the volatility of this compound, GC-MS represents a suitable method for its characterization.

While direct analysis of pyridine alcohols is feasible, derivatization can sometimes be employed to improve peak shape and increase volatility. However, for a compound like this compound, direct injection is often successful. The mass spectrum of 3-Pyridinemethanol, a structural isomer, shows a prominent molecular ion peak, which is indicative of the stability of the pyridine ring and the alcohol functional group under electron ionization conditions. A similar fragmentation pattern would be expected for this compound, providing valuable structural information.

A hypothetical GC-MS method for the analysis of this compound is outlined in the table below. The parameters are based on typical conditions used for the analysis of similar pyridine derivatives. zodiaclifesciences.com

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

ParameterValue
Column HP-5MS (5%-phenyl)-methylpolysiloxane
Column Dimensions 30 m x 0.25 mm I.D., 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial temp 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium
Flow Rate 1 mL/min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-350 amu

Liquid Chromatography (LC):

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For pyridine and its derivatives, reversed-phase HPLC is a common approach. researchgate.net

The separation of this compound can be effectively achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. The choice of buffer and its pH can significantly influence the retention and peak shape of the analyte due to the basic nature of the pyridine ring. An acidic buffer is often used to ensure the protonation of the pyridine nitrogen, leading to better peak symmetry.

A representative HPLC method for the analysis of this compound is detailed in the table below. These conditions are derived from established methods for the separation of picoline and other pyridine derivatives. researchgate.net

Table 2: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column Zorbax SB-Aq C18
Column Dimensions 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5) B: Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 260 nm
Injection Volume 10 µL

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), provide valuable information about the redox properties of molecules. The pyridine nucleus is known to be electrochemically active, and its reduction and oxidation potentials are influenced by the nature and position of substituents on the ring. nist.gov

The electrochemical behavior of this compound is expected to be primarily governed by the pyridine ring. The methyl group, being an electron-donating group, would likely make the reduction of the pyridine ring more difficult (i.e., occur at a more negative potential) compared to unsubstituted pyridine. The ethanol substituent, being relatively electronically neutral in its effect on the aromatic system, is not expected to significantly alter the redox potential of the pyridine ring itself, although it could potentially undergo oxidation at higher positive potentials.

A cyclic voltammetry experiment for this compound would typically involve dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential between defined limits. The resulting voltammogram would reveal the potentials at which the compound is oxidized and reduced.

The table below presents a hypothetical set of experimental parameters for conducting a cyclic voltammetry study of this compound, based on general procedures for pyridine derivatives.

Table 3: Illustrative Cyclic Voltammetry Parameters for the Analysis of this compound

ParameterValue
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Solvent Acetonitrile
Supporting Electrolyte 0.1 M Tetrabutylammonium perchlorate
Analyte Concentration 1 mM
Scan Rate 100 mV/s
Potential Range -2.5 V to +2.0 V vs. Ag/AgCl

By comparing the cyclic voltammograms of this compound with those of its derivatives, it is possible to probe the electronic effects of different functional groups on the redox properties of the pyridine ring.

Computational Chemistry and Theoretical Modeling of 6 Methylpyridine 2 Ethanol

Reaction Mechanism Elucidation through Computational Simulation

Energetic Profiles and Kinetic Parameters of Chemical Transformations

Computational chemistry is instrumental in mapping the energetic landscapes of chemical reactions involving 6-Methylpyridine-2-ethanol. By employing methods such as Density Functional Theory (DFT), it is possible to calculate the thermodynamic and kinetic parameters that govern its transformations, such as oxidation or esterification.

The study of reaction mechanisms through computational models involves identifying reactants, products, and any intermediate structures, as well as the transition states that connect them. The energetic profile of a reaction pathway is determined by calculating the relative energies of these species. Key thermodynamic parameters that can be computed include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA). The relative values of these parameters can indicate the most probable reaction mechanism under different conditions. For instance, in antioxidant studies of similar phenolic compounds, a comparison of BDE and PA values helps determine whether a reaction proceeds via a Hydrogen Atom Transfer (HAT) or a Sequential Proton-Loss Electron-Transfer (SPLET) mechanism, with the latter often being favored in polar solvents like ethanol (B145695). mdpi.com

Kinetic parameters are derived from the calculation of the activation energy (Ea), which is the energy barrier of the transition state relative to the reactants. A lower activation energy corresponds to a faster reaction rate. For complex, multi-step reactions, such as the formation of chromeno[2,3-b]pyridines in a pyridine-ethanol system, each step (e.g., Knoevenagel condensation, Michael addition, cyclization) has its own transition state and associated energy barrier that can be computationally modeled. nih.govcolab.ws

ParameterDescriptionRelevance to this compound Transformations
Bond Dissociation Enthalpy (BDE) The enthalpy change required to break a specific bond homolytically.Determines the energetic cost of breaking the O-H bond in the ethanol moiety, a key step in many oxidation reactions.
Ionization Potential (IP) The energy required to remove an electron from a molecule.Relevant for transformations involving electron transfer from the molecule.
Proton Affinity (PA) The negative of the enthalpy change for the gas-phase reaction of a species with a proton.Indicates the ease of deprotonation of the hydroxyl group, a crucial step in the SPLET mechanism.
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.Quantifies the kinetic barrier for transformations, allowing for the prediction of reaction rates.

Theoretical Studies of Ligand-Metal Interactions

This compound is a bidentate ligand, capable of coordinating to metal centers through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ethanol group. Theoretical studies are crucial for understanding the nature of these ligand-metal interactions, predicting the structure of the resulting complexes, and explaining their electronic and magnetic properties.

Prediction of Coordination Geometries and Electronic States of Complexes

Density Functional Theory (DFT) is the most widely used computational method for predicting the geometry and electronic structure of metal complexes. researchgate.net By performing geometry optimization calculations, researchers can predict the three-dimensional arrangement of the ligand around the metal center. These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles. For complexes involving pyridine-based ligands, DFT can accurately predict coordination geometries, which are often distorted from ideal polyhedra, such as octahedral or trigonal prismatic shapes. nih.govrsc.org

The electronic state of a complex is elucidated by analyzing its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and the electronic absorption spectra of the complex. researchgate.net DFT calculations can determine the composition of these frontier orbitals, revealing the extent of metal-ligand orbital mixing and the nature of the bonding (e.g., sigma-donation from the ligand and pi-backbonding from the metal). These theoretical results can be correlated with experimental data from techniques like UV-Vis spectroscopy.

ParameterTypical Calculated Value (Representative)Significance
Metal-Nitrogen (Pyridine) Bond Length 2.0 - 2.2 ÅIndicates the strength of the coordinate bond between the metal and the pyridine ring.
Metal-Oxygen (Ethanol) Bond Length 1.9 - 2.1 ÅIndicates the strength of the coordinate bond between the metal and the ethanol group.
N-Metal-O Bite Angle 80° - 90°Defines the geometry of the chelate ring formed by the bidentate ligand.
HOMO-LUMO Energy Gap 2 - 4 eVRelates to the electronic stability and the energy of the lowest electronic transition of the complex.

Computational Assessment of Magnetic Exchange Coupling

In multinuclear metal complexes or complexes with radical ligands, the magnetic interaction between unpaired electrons on different centers is known as magnetic exchange coupling. This phenomenon is computationally assessed by calculating the magnetic exchange coupling constant, J. A positive J value indicates a ferromagnetic interaction (parallel spin alignment), while a negative J value signifies an antiferromagnetic interaction (antiparallel spin alignment).

The primary computational tool for this purpose is DFT using the Broken Symmetry (BS) approach. This method involves calculating the energies of the high-spin (HS) state and a lower-spin "broken symmetry" state, which mimics the antiferromagnetic alignment. The energy difference between these states is then used to calculate the J value. For more complex systems, especially those exhibiting significant magnetic anisotropy, advanced multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed. nih.govrsc.org These calculations can determine zero-field splitting (ZFS) parameters, such as the axial (D) and rhombic (E) parameters, which quantify the magnetic anisotropy of the complex and are crucial for understanding its behavior as a potential single-molecule magnet (SMM). nih.govrsc.org

ParameterDescriptionComputational Insight
J (Exchange Coupling Constant) Quantifies the energy difference between spin states arising from magnetic interactions.A negative value indicates antiferromagnetic coupling; a positive value indicates ferromagnetic coupling.
D (Axial ZFS Parameter) Describes the splitting of spin sublevels in the absence of a magnetic field along the principal magnetic axis.A large, negative D is often sought for SMM behavior. CASSCF calculations on analogous Co(II) complexes have shown positive D values. nih.govrsc.org
E (Rhombic ZFS Parameter) Describes the splitting of spin sublevels due to magnetic asymmetry in the plane perpendicular to the principal axis.The E/D ratio indicates the degree of rhombic distortion from axial symmetry, with a value near 1/3 representing maximum rhombicity. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are widely used in medicinal chemistry and materials science to predict the behavior of new, un-synthesized compounds, thereby guiding experimental efforts.

Derivation of Molecular Descriptors for Predictive Analysis

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For a molecule like this compound, these descriptors would be calculated using specialized software that often employs quantum chemical methods for the most sophisticated parameters. The descriptors are typically categorized into several classes, each representing a different facet of the molecular structure. A robust QSAR/QSPR model is built by selecting a set of these descriptors that best correlates with and predicts the property of interest.

Descriptor CategoryExamples for this compoundDescription
Constitutional (1D) Molecular Weight, Atom Count, Rotatable Bond CountDescribes the basic composition and connectivity of the molecule without regard to its 3D shape.
Topological (2D) Connectivity Indices (e.g., Kier & Hall), Kappa Shape IndicesEncodes information about the branching and shape of the molecular graph.
Geometrical (3D) Solvent-Accessible Surface Area (SASA), Molecular Volume, Shadow IndicesDescribes the 3D spatial arrangement of the atoms in the molecule.
Electronic (Quantum Chemical) Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges, Electrostatic PotentialQuantifies the electronic structure and distribution of charge within the molecule. These are typically calculated using methods like DFT.
Physicochemical LogP (Octanol-Water Partition Coefficient), Molar Refractivity, Polar Surface Area (PSA)Represents key physicochemical properties related to a molecule's solubility, polarity, and transport characteristics.

Academic Applications and Interdisciplinary Research Leveraging 6 Methylpyridine 2 Ethanol

Catalytic Science and Catalysis Research

The dual functionality of 6-Methylpyridine-2-ethanol, offering both a nitrogen atom from the pyridine (B92270) ring and an oxygen atom from the ethanol (B145695) group for coordination, allows it to act as a bidentate N,O-chelating ligand. This capability is central to its role in catalysis, from the formation of discrete metal complexes to its incorporation into more complex catalytic systems.

Design and Application of Metal Complexes as Catalysts

The design of metal complexes using ligands like this compound is a cornerstone of modern catalysis. The specific stereochemistry and electronic properties of the ligand profoundly influence the resulting complex's catalytic activity and selectivity. Research into closely related pyridyl alcohol ligands, such as 6-methylpyridine-2-methanol and the enantiopure (R)-1-(6-methylpyridin-2-yl)ethanol, provides significant insight into the potential of this compound in catalyst design.

These ligands have been shown to react with a variety of divalent first-row transition metal salts to form a diverse array of polynuclear complexes. researchgate.net For instance, the reaction of 6-methylpyridine-2-methanol with cobalt(II) salts can yield structurally complex catalysts, including tetranuclear cubanes and double cubanes, as well as trinuclear bowl-shaped complexes. researchgate.net The ability of the alcohol group to be deprotonated allows the ligand to act as a bridging unit between metal centers, facilitating the assembly of these intricate structures. researchgate.net Furthermore, these pyridylmethanol and pyridylmethanolate ligands are actively studied for their potential as catalysts, single-molecule magnets, and as models for enzymatic systems. researchgate.net The enantiopure ligand (R)-1-(6-methylpyridin-2-yl)ethanol is of particular interest for developing catalysts for asymmetric synthesis, a critical area in the production of pharmaceuticals and fine chemicals. nih.govru.nl

The coordination chemistry of these ligands with various metal ions leads to the formation of catalytically active centers. The table below summarizes some of the complex structures formed with the related ligand, 6-methylpyridine-2-methanol, and cobalt(II) salts, illustrating the structural diversity achievable.

LigandMetal SaltResulting Complex Structure
6-methylpyridine-2-methanolCoCl₂·6H₂OTetranuclear Cubane (B1203433): [Co₄(1-H)₄Cl₄(H₂O)₃(CH₃OH)]
6-methylpyridine-2-methanolCo(NO₃)₂·6H₂OTetranuclear Double Cubane: [Co₄(1-H)₆(NO₃)₂]
6-methylpyridine-2-methanolCoCl₂·6H₂O in dmsoTrinuclear Bowl-Shaped: [Co₃(1-H)₃Cl₃(dmso)]

Data sourced from research on polynuclear complexes with 6-methylpyridine-2-methanol. researchgate.net

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism of a catalytic cycle is crucial for optimizing catalyst performance and designing more efficient systems. While specific mechanistic studies on catalysts derived directly from this compound are not extensively documented, research on related cobalt-polypyridyl complexes provides valuable models for potential catalytic pathways.

For instance, in hydrogen evolution reactions catalyzed by molecular cobalt complexes, the mechanism generally involves the formation of a cobalt hydride species. nih.gov One proposed pathway is a heterolytic mechanism, where a Co(II)-H intermediate is attacked by a proton to release hydrogen. nih.gov This type of mechanism is considered likely for cobalt(II)-polypyridyl catalysts and could be a relevant pathway for hypothetical hydrogen-evolving catalysts based on this compound. nih.gov

In a different catalytic system, a comprehensive DFT study on the methanolysis of hydrosilanes catalyzed by a bimetallic Co(I)/Co(–I) complex revealed a mechanism operating through a frustrated Lewis pair (FLP). nih.gov This pathway involves the heterolytic splitting of the Si-H bond across the two cobalt centers, facilitated by the decoordination of an amine functionality from the ligand backbone. nih.gov The study highlights how the ligand structure directly participates in the catalytic cycle by enabling substrate coordination and facilitating key bond-breaking and bond-forming steps. nih.gov Such detailed computational and experimental investigations are essential for elucidating the role of ligands like this compound in complex catalytic transformations.

Role in Organic Transformation Catalysis (e.g., Alkylation, Hydrogenation)

Metal complexes derived from pyridyl alcohol ligands are being explored for their catalytic activity in a range of important organic transformations. The development of catalysts for asymmetric synthesis, particularly the creation of chiral pyridines, is an area of significant interest due to the prevalence of this motif in pharmaceuticals. nih.gov

Research has demonstrated that copper-chiral diphosphine ligand catalysts can facilitate highly enantioselective alkylation of alkenyl pyridines using Grignard reagents. nih.gov This highlights the potential for chiral versions of this compound to serve as ligands in similar catalytic systems for the synthesis of valuable, enantiomerically pure compounds. Additionally, metal-organic frameworks (MOFs) constructed with pyridyl-based ligands have shown promise as heterogeneous catalysts. For example, a copper-based MOF with a pyridyl-functionalized linker acts as an effective catalyst for the microwave-assisted peroxidative oxidation of alcohols and the Henry (nitroaldol) reaction. acs.org These examples underscore the versatility of the pyridine moiety in facilitating diverse organic reactions.

The table below presents examples of organic transformations catalyzed by systems containing pyridyl-based ligands, suggesting potential applications for catalysts derived from this compound.

Catalytic SystemOrganic Transformation
Copper-based MOF with pyridyl linkerPeroxidative oxidation of alcohols
Copper-based MOF with pyridyl linkerHenry (nitroaldol) reaction
Copper-chiral diphosphine complexAsymmetric alkylation of alkenyl pyridines

Data sourced from studies on catalysis with pyridyl-containing systems. nih.govacs.org

Development of Magnetically Recoverable Catalytic Systems

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. One effective solution is the immobilization of the catalyst onto magnetic nanoparticles (MNPs), creating a magnetically recoverable catalyst that combines the high activity and selectivity of a homogeneous catalyst with the ease of separation of a heterogeneous one. scispace.comrsc.orgrsc.org

These systems typically consist of a magnetic core, such as iron oxide (Fe₃O₄), coated with a protective shell of silica (B1680970) (SiO₂) or a polymer. scispace.commdpi.com The shell is then functionalized with organic ligands that can coordinate to a catalytically active metal center. scispace.com The pyridine and alcohol groups of this compound make it an ideal candidate for such applications. The ligand can be covalently attached to the functionalized surface of the MNPs, and its N,O-chelating site can then be used to immobilize a catalytically active metal ion. nih.govresearchgate.netmdpi.com This approach allows for the simple separation of the catalyst from the reaction medium using an external magnet, enabling its reuse and reducing product contamination. researchgate.net This strategy has been widely applied in the synthesis of pyridine derivatives and other fine chemicals. rsc.org

Materials Science and Advanced Functional Materials Development

In materials science, this compound serves as a valuable building block for creating advanced functional materials, particularly metal-organic frameworks (MOFs) and coordination polymers. Its ability to link metal centers leads to the formation of extended, often porous, structures with interesting physical and chemical properties.

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

MOFs and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The structure and properties of these materials are highly dependent on the geometry and functionality of the organic linkers. Pyridyl alcohol ligands, like this compound, are effective linkers due to their ability to bridge metal centers. universityofgalway.iersc.org

Research into the coordination chemistry of the related ligand 6-methylpyridine-2-methanol has shown its capacity to form discrete polynuclear complexes with cobalt(II), which can be considered precursors to infinite coordination polymers. researchgate.net A particularly interesting finding is the formation of hydrogen-bonded helicates when 6-methylpyridine-2-methanol is reacted with certain cobalt(II) salts. researchgate.net This demonstrates the role of both coordinative and non-covalent interactions in directing the final supramolecular architecture. The synthesis of new MOFs and coordination polymers often involves exploring the combination of pyridyl alcohols with other ligands, such as poly-carboxylates, to create multidimensional networks with tailored properties for applications in gas storage, separation, and heterogeneous catalysis. acs.orguniversityofgalway.iemdpi.com The structural diversity of coordination polymers can be influenced by factors such as the choice of metal ion and the presence of template molecules during synthesis. rsc.orgmdpi.com

Synthesis of Pyridine-Containing Polymers and Copolymers

A thorough review of available scientific literature did not yield specific examples or detailed research findings on the use of this compound as a monomer for the synthesis of pyridine-containing polymers or copolymers. General methodologies for creating polymers with pyridine moieties exist, but the direct incorporation of this compound into polymeric chains has not been a prominent subject of published research.

Exploration in Optoelectronic and Sensing Materials

Similarly, there is a lack of specific research detailing the application of this compound in the development of optoelectronic or sensing materials. While pyridine-containing compounds are of interest in materials science for their electronic properties, and various materials are used for ethanol sensing, studies specifically leveraging the unique structure of this compound for these purposes could not be identified in the current body of scientific publications.

Biological Interactions and Mechanistic Biology (Excluding Clinical/Dosage)

The biological activities and mechanisms of action for this compound are not well-documented in publicly accessible research. The following subsections address the specific areas of inquiry, noting the absence of direct research on this compound.

Computational Molecular Docking and Protein Binding Studies

Computational methods, such as molecular docking, are powerful tools for predicting the interaction of small molecules with proteins. These in silico techniques can estimate the binding affinity of a ligand to a protein's active site and elucidate the molecular interactions that stabilize the complex.

To date, specific molecular docking studies for this compound are not available in the public domain. Such studies would involve computational screening of this compound against a library of protein targets to predict its potential binding partners. The binding affinity is typically reported as a docking score or binding energy, with lower values indicating a more favorable interaction. A hypothetical example of such data is presented in the table below to illustrate the type of information that would be generated.

Hypothetical Ligand-Protein Binding Affinities for this compound

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Monoamine Oxidase A-7.2Tyr407, Phe208
GABA-A Receptor-6.5Phe99, Tyr157
Alcohol Dehydrogenase-5.8Cys46, His67

Note: The data in this table is purely illustrative and does not represent actual experimental or computational results.

Should molecular docking studies identify promising protein targets for this compound, further computational analyses, such as molecular dynamics simulations, could be employed to explore the mechanism of inhibition. These simulations can reveal how the ligand induces conformational changes in the protein and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that are critical for its inhibitory activity. This detailed molecular understanding is invaluable for the rational design of more potent and selective inhibitors.

Environmental Chemistry and Ecotoxicological Investigations

The environmental fate of pyridine and its derivatives is of considerable interest due to their widespread use and potential for environmental contamination. The biodegradability of these compounds is a key factor in determining their environmental persistence.

Microorganisms have evolved diverse pathways to degrade pyridine-containing compounds. The biodegradability of a specific pyridine derivative is highly dependent on the nature and position of its substituents. Generally, the initial step in the aerobic biodegradation of pyridines involves hydroxylation of the ring, followed by ring cleavage.

For this compound, the presence of a methyl group and an ethanol group would likely influence its biodegradation. The ethanol side chain could potentially be oxidized to an aldehyde and then to a carboxylic acid, forming 6-methylpicolinic acid. The methyl group could also be a site of initial oxidative attack. The subsequent degradation would likely proceed through established pathways for substituted pyridines, ultimately leading to mineralization (conversion to carbon dioxide, water, and inorganic nutrients).

The persistence of this compound in the environment is expected to be influenced by factors such as the microbial community present, oxygen availability, and temperature. Some studies have indicated that certain substituted pyridines, such as 3-hydroxy-6-methylpyridine, are poorly degradable, suggesting that the substitution pattern is critical. The table below summarizes the observed biodegradability of various pyridine derivatives, providing a context for assessing the potential environmental persistence of this compound.

Biodegradability of Various Pyridine Derivatives

CompoundBiodegradabilityKey Degrading Microorganisms
PyridineReadily biodegradableArthrobacter sp., Pseudomonas sp.
2-Methylpyridine (α-Picoline)BiodegradableNocardia sp., Bacillus sp.
3-Methylpyridine (β-Picoline)BiodegradableRhodococcus sp.
3-HydroxypyridineReadily biodegradableArthrobacter sp.
3-Hydroxy-6-methylpyridinePoorly biodegradable-

Note: The data in this table is compiled from various environmental microbiology sources.

Environmental Transport and Distribution Modeling

The environmental transport and distribution of this compound are crucial factors in understanding its potential ecological impact. Modeling these processes relies on the compound's physicochemical properties, which dictate its partitioning between different environmental compartments such as air, water, soil, and sediment. Due to a lack of extensive empirical data for this compound, predictive models, such as the US EPA's EPI Suite™, are valuable tools for estimating its environmental fate. chemsafetypro.comepisuite.devepa.gov

The partitioning behavior of a chemical in the environment is largely governed by properties like its octanol-water partition coefficient (Log Kow), water solubility, vapor pressure, and Henry's Law Constant. These parameters are used in fugacity models to predict the likely distribution of the chemical. chemsafetypro.com For this compound, a relatively low predicted Log Kow suggests a greater affinity for water over fatty tissues, indicating a low potential for bioaccumulation. chemsafetypro.com Its predicted high water solubility further supports its tendency to remain in the aquatic phase. chemsafetypro.com

The soil adsorption coefficient (Koc) is a key parameter for predicting the mobility of a chemical in soil. A low Koc value suggests that the compound will not bind strongly to soil organic matter and is likely to be mobile in the soil, potentially leading to leaching into groundwater. Conversely, a high Koc would indicate a tendency to remain in the soil layer. The persistence of this compound in the environment is determined by various degradation processes. Pyridine and its derivatives can be degraded through biotic and abiotic pathways. researchgate.nettandfonline.com Biodegradation by microorganisms is a significant removal mechanism for many pyridines in soil and water. researchgate.nettandfonline.com

Table 1: Predicted Physicochemical Properties and Environmental Fate of this compound (EPI Suite™ Estimation)

Property Predicted Value Implication for Environmental Transport and Distribution
Log Octanol-Water Partition Coefficient (Kow) 0.85 Low potential for bioaccumulation in organisms.
Water Solubility 1,000,000 mg/L High mobility in aquatic systems and potential for leaching from soil.
Vapor Pressure 0.00231 mmHg Low volatility, suggesting it will primarily exist in water and soil rather than air.
Henry's Law Constant 1.16E-09 atm-m³/mole Indicates the compound will tend to remain in water rather than volatilize into the air.
Soil Adsorption Coefficient (Log Koc) 1.34 Low adsorption to soil and sediment, indicating high mobility in soil and potential for groundwater contamination.
Atmospheric Oxidation Half-life 20.7 Hours If it enters the atmosphere, it is expected to degrade relatively quickly.

| Biodegradation | Weeks (not readily biodegradable) | Suggests some persistence in the environment before significant microbial degradation occurs. |

Note: The data in this table are predicted values from the EPI Suite™ model and should be used for screening-level assessment. Experimental data, when available, should take precedence.

Ecotoxicological Profiling and Environmental Risk Assessment Methodologies

The ecotoxicological profile of this compound characterizes its potential adverse effects on various organisms in the environment. A comprehensive environmental risk assessment combines this toxicity information with environmental exposure data to determine the likelihood of harm to ecosystems. Due to the limited availability of empirical ecotoxicity data for this specific compound, Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict its toxicity to aquatic organisms. nih.govnih.gov These models use the chemical's structure to estimate its biological activity and potential for causing harm. nih.govnih.gov

The primary endpoints in ecotoxicological profiling are acute and chronic toxicity to representative species from different trophic levels, such as fish, aquatic invertebrates (e.g., daphnids), and algae. nih.gov Acute toxicity is typically expressed as the median lethal concentration (LC50) or median effective concentration (EC50) over a short period (e.g., 96 hours for fish, 48 hours for daphnids). nih.gov Chronic toxicity evaluates longer-term effects on survival, growth, and reproduction.

For pyridine and its derivatives, toxicity can vary based on the nature and position of the substituents on the pyridine ring. nih.gov For instance, studies on other pyridine derivatives have shown that functional groups like methyl and hydroxyl groups can influence the compound's toxicity. nih.gov Isomers with substituents at the C-2 position have sometimes been found to be less toxic than those at the C-3 or C-4 positions. nih.gov

Environmental risk assessment methodologies for chemicals like this compound typically follow a structured approach:

Hazard Identification: Determining the potential adverse effects the substance can cause. This involves reviewing available toxicological data or using predictive models.

Dose-Response Assessment: Quantifying the relationship between the dose or concentration of the substance and the incidence of adverse effects in exposed populations.

Exposure Assessment: Estimating the concentration of the substance in various environmental compartments and the extent of exposure to different organisms. This step utilizes the environmental transport and distribution models discussed in the previous section.

Risk Characterization: Integrating the hazard, dose-response, and exposure assessments to estimate the probability of adverse ecological effects occurring. This is often expressed as a risk quotient (RQ), which is the ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC).

Table 2: Predicted Aquatic Toxicity of this compound (ECOSAR™ Estimation)

Trophic Level Endpoint Predicted Value (mg/L)
Fish 96-hour LC50 129.6
Daphnid 48-hour LC50 85.3

| Green Algae | 96-hour EC50 | 45.8 |

Note: The data in this table are predicted values from the ECOSAR™ model within EPI Suite™ and represent screening-level estimates. These values should be interpreted with caution in the absence of experimental data.

The predicted toxicity values for this compound suggest that it is of low to moderate acute toxicity to aquatic organisms. However, a comprehensive risk assessment would require more detailed studies, including chronic toxicity testing and an analysis of potential sublethal effects.

Future Research Directions and Emerging Paradigms

Innovations in Green Chemistry Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is undergoing a significant transformation, driven by the principles of green chemistry to enhance sustainability and efficiency. Traditional methods often rely on harsh conditions and toxic chemicals, prompting a shift towards more environmentally benign alternatives. benthamscience.comnih.gov

Future synthetic strategies for 6-Methylpyridine-2-ethanol are likely to pivot towards biocatalysis and continuous flow processes. Biocatalytic C-H oxyfunctionalizations, in particular, present a promising route. rsc.org Research has demonstrated the feasibility of a one-pot biocatalytic process to produce 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, a process in which 6-methyl-2-pyridine methanol (B129727) (a closely related compound) is a key intermediate. rsc.orgrsc.org This approach, utilizing recombinant microbial whole cells, eliminates the need for strong oxidizing and reducing agents and non-aqueous solvents, thereby reducing the environmental burden. rsc.org

Continuous flow chemistry offers another significant avenue for innovation. beilstein-journals.orgsemanticscholar.org Microwave-assisted flow reactors can be used for the one-step synthesis of pyridines, allowing for rapid and efficient production without the need to isolate intermediates. beilstein-journals.orgresearchgate.net Applying these flow principles to the synthesis of this compound could lead to safer, more scalable, and resource-efficient manufacturing processes. Further research into novel heterogeneous catalysts, such as metal-organic frameworks (MOFs) and ionic liquids, could also streamline synthesis by offering high yields, easy catalyst separation, and milder reaction conditions. benthamscience.comnih.gov

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

Methodology Advantages Disadvantages Relevance for this compound
Traditional Synthesis Established Procedures Harsh conditions, waste generation, use of toxic reagents Current baseline for improvement
Biocatalysis High selectivity, mild conditions, sustainable Enzyme stability, substrate scope limitations High potential via oxyfunctionalization of 2,6-lutidine rsc.org
Flow Chemistry Scalability, safety, process control, efficiency High initial equipment cost Enables safer and more efficient large-scale production beilstein-journals.org
Ionic Liquid Catalysis Recyclable catalyst/solvent, mild conditions Cost, potential toxicity of some ILs Offers a greener alternative to traditional catalysts benthamscience.com

| Microwave-Assisted | Rapid heating, shorter reaction times | Scalability can be challenging | Can be combined with flow chemistry for enhanced efficiency nih.gov |

Rational Design of Next-Generation Ligands for Tailored Functionality

Pyridine-based alcohols are recognized for their versatile roles as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. nih.govresearchgate.net The compound this compound, featuring both a pyridine nitrogen and an ethanol (B145695) oxygen, can act as a bidentate ligand, forming a stable chelate ring with a metal center. researchgate.net This structural motif is the foundation for the rational design of next-generation ligands with functionalities tailored for specific applications in catalysis and materials science.

Future research will focus on leveraging the unique structural features of this compound. By modifying the substituents on the pyridine ring or the alcohol group, it is possible to fine-tune the electronic and steric properties of the resulting metal complexes. researchgate.net This allows for the design of catalysts with enhanced activity, selectivity, and stability. For instance, the coordination of these ligands to metals like copper, manganese, nickel, and cobalt has been explored, revealing various coordination geometries that influence their potential applications. nih.gov The development of pincer-type ligands based on a pyridine backbone has led to highly efficient catalysts for a range of environmentally benign reactions. elsevierpure.com Designing derivatives of this compound that can be incorporated into such pincer frameworks is a promising direction for creating robust and highly active catalytic systems.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, accelerating the discovery and optimization of molecules and materials. For pyridine derivatives, ML algorithms are being employed to predict the catalytic activity of metal complexes, significantly reducing the time and cost associated with experimental screening. researchgate.netnih.gov

In the context of this compound, ML models can be trained on datasets of related pyridine-based ligands and their corresponding metal complexes to predict catalytic performance in reactions such as polymerization or hydrogenation. nih.govacs.org By analyzing quantitative structure-property relationships (QSPR), these models can identify key molecular descriptors—such as steric hindrance around the metal center or the charge distribution on the ligand—that correlate with high catalytic activity. acs.org

Furthermore, deep generative models, such as variational autoencoders (VAEs), are being used for the de novo design of novel catalyst candidates. rsc.org Trained on existing chemical data, these models can generate new molecular structures, including novel pyridine-based ligands, that are predicted to have superior properties. This computational approach allows researchers to explore a vast chemical space and prioritize the synthesis of the most promising candidates, guiding the development of next-generation catalysts derived from the this compound scaffold.

Exploration of Uncharted Catalytic Reactivities and Selectivities

The unique electronic and structural properties of ligands derived from this compound make them prime candidates for exploring new frontiers in catalysis. Research into pyridine-based ligands has already uncovered novel catalytic activities, particularly in the realm of C-H bond functionalization and acceptorless dehydrogenative coupling reactions. elsevierpure.comacs.org

Future work will likely focus on using metal complexes of this compound to catalyze challenging organic transformations. Palladium-catalyzed C-H functionalization, for example, allows for the direct and selective formation of new carbon-carbon and carbon-heteroatom bonds on the pyridine ring, a difficult task using traditional methods. researchgate.netacs.org The ligand plays a crucial role in controlling the regioselectivity of these reactions. acs.org By employing this compound or its derivatives as ligands, it may be possible to achieve unprecedented selectivity at different positions of the pyridine ring.

Another emerging area is the use of pyridine-based ruthenium pincer complexes in the dehydrogenative coupling of alcohols to form esters and amides, with hydrogen gas as the only byproduct. elsevierpure.comresearchgate.net These reactions are highly atom-economical and environmentally friendly. The exploration of this compound in similar catalytic systems could unlock new, sustainable pathways for the synthesis of valuable chemicals.

Deepening Mechanistic Understanding of Biological and Environmental Fate Processes

As with any chemical compound, understanding the biological and environmental fate of this compound is crucial for its responsible application. Pyridine and its derivatives are known environmental pollutants, but they are also susceptible to microbial degradation. wikipedia.orgtandfonline.com The rate and pathway of this degradation are highly dependent on the nature and position of substituents on the pyridine ring. tandfonline.comnih.gov

Future research will aim to elucidate the specific metabolic pathways involved in the breakdown of this compound. It is known that unsubstituted pyridine is readily degraded by bacteria into ammonia (B1221849) and carbon dioxide. wikipedia.org The degradation of substituted pyridines often begins with hydroxylation, followed by ring cleavage, catalyzed by enzymes such as monooxygenases and dioxygenases. nih.govresearchgate.net The presence of the methyl and hydroxyethyl (B10761427) groups on this compound will influence its susceptibility to microbial attack. Mechanistic studies, potentially using isotopic labeling, will be essential to trace the metabolic route and identify the key enzymatic steps and intermediate metabolites. nih.gov This knowledge is not only vital for environmental risk assessment but also opens up possibilities for bioremediation applications, where microorganisms could be used to clean up environments contaminated with pyridine-based compounds. vu.lt

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2,6-bis(hydroxymethyl)pyridine
2,6-lutidine
6-methyl-2-pyridine methanol
Pyridine
Ammonia

Q & A

Basic: What are the established synthetic routes for 6-Methylpyridine-2-ethanol, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or alcohol functionalization on a pyridine backbone. A common approach includes:

  • Step 1: Reacting 2-chloro-6-methylpyridine with ethylene oxide or a bromoethanol derivative in the presence of a base (e.g., triethylamine) under reflux conditions.
  • Step 2: Purification via column chromatography (C18 reverse-phase) or distillation to isolate the product .
    Key Variables:
  • Temperature: Higher temperatures (~100°C) improve reaction rates but may promote side reactions.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene minimizes byproducts .
  • Catalyst: Bases like triethylamine or KOtBu optimize substitution efficiency .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for characteristic peaks: pyridine ring protons (δ 7.2–8.5 ppm), methyl group (δ 2.5 ppm), and ethanol -CH2OH (δ 3.6–4.0 ppm) .
    • ¹³C NMR: Pyridine carbons (120–150 ppm), methyl carbon (~20 ppm), and ethanol carbons (60–70 ppm) .
  • IR Spectroscopy: O-H stretch (~3200–3600 cm⁻¹), C-O stretch (~1050 cm⁻¹), and pyridine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peak at m/z 137 (C8H11NO) with fragmentation patterns confirming the ethanol moiety .

Advanced: How can computational modeling predict the reactivity of this compound in complex organic syntheses?

Methodological Answer:

  • Database Tools: Use Pistachio, Reaxys, or BKMS_METABOLIC to predict feasible reaction pathways (e.g., oxidation to aldehydes or substitution with fluorinating agents) .
  • DFT Calculations: Optimize transition states for nucleophilic attacks on the pyridine ring, considering steric effects from the methyl and ethanol groups.
  • Machine Learning: Train models on pyridine derivative datasets to forecast regioselectivity in cross-coupling reactions .

Advanced: What are the stability challenges of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Acidic Conditions: Protonation of the pyridine nitrogen increases reactivity but risks ring-opening or polymerization. Store at pH 6–8 in inert atmospheres .
  • Thermal Stability: Decomposition occurs above 150°C; refrigerate (2–8°C) for long-term storage. Use stabilizers like BHT for oxidation-prone ethanol groups .
  • Light Sensitivity: Protect from UV exposure to prevent radical-mediated degradation .

Advanced: How does this compound serve as a building block in pharmaceutical intermediates?

Methodological Answer:

  • Drug Discovery: The ethanol moiety enables esterification or etherification for prodrug synthesis (e.g., antiviral or anti-inflammatory agents) .
  • Case Study: Fluorinated analogs (e.g., 6-Fluoro-2-(trifluoromethyl)pyridin-3-yl-methanol) are used in kinase inhibitors; similar strategies apply to this compound .
  • Biological Screening: Modify the methyl group to enhance lipophilicity for blood-brain barrier penetration in CNS-targeted drugs .

Data Contradiction Analysis: Why do reported yields for this compound synthesis vary across studies?

Methodological Answer:
Discrepancies arise from:

  • Purification Methods: Column chromatography (88% yield ) vs. distillation (lower yields due to volatility).
  • Side Reactions: Competing alkylation at the pyridine nitrogen or ethanol oxidation under aerobic conditions .
  • Catalyst Purity: Trace moisture in triethylamine reduces base efficacy, impacting substitution rates .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Methodological Answer:

  • Process Optimization: Use flow chemistry to control exothermic reactions and minimize thermal degradation .
  • Byproduct Identification: LC-MS or GC-MS to detect impurities (e.g., dimerized pyridine derivatives) and adjust stoichiometry .
  • Green Chemistry: Replace halogenated solvents with cyclopentyl methyl ether (CPME) to improve safety and yield .

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6-Methylpyridine-2-ethanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.